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Compound of Interest

Compound Name: TachypleginA-2

Cat. No.: B15562106 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
TachypleginA-2 is a potent antimicrobial peptide (AMP) belonging to the tachyplesin family,

which are isolated from the hemocytes of horseshoe crabs. These peptides exhibit a broad

spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi. Their

mechanism of action primarily involves the disruption of microbial cell membranes, making

them promising candidates for the development of new anti-infective agents. TachypleginA-2
is a cationic peptide characterized by a β-hairpin structure stabilized by two disulfide bonds and

a C-terminal amidation.

This document provides a detailed protocol for the chemical synthesis of TachypleginA-2
using Fmoc-based solid-phase peptide synthesis (SPPS), a widely used method for the

efficient and reliable production of peptides.

Chemical Structure and Properties
Amino Acid Sequence: KWCFRVCYRGICYRRCR-NH₂

Molecular Formula: C₉₉H₁₅₇N₃₅O₂₀S₄

Molecular Weight: 2263.8 g/mol

Structure: β-hairpin stabilized by two disulfide bridges (Cys3-Cys16 and Cys7-Cys12)
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Modifications: C-terminal Arginine amide

Experimental Protocol: Solid-Phase Peptide
Synthesis of TachypleginA-2
This protocol outlines the manual synthesis of TachypleginA-2 on a 0.1 mmol scale using a

Rink Amide resin and Fmoc/tBu strategy.

Materials:

Rink Amide MBHA resin (100-200 mesh, substitution ~0.5 mmol/g)

Fmoc-protected amino acids with side-chain protection:

Fmoc-Arg(Pbf)-OH

Fmoc-Cys(Trt)-OH

Fmoc-Gly-OH

Fmoc-Ile-OH

Fmoc-Lys(Boc)-OH

Fmoc-Phe-OH

Fmoc-Tyr(tBu)-OH

Fmoc-Val-OH

Fmoc-Trp(Boc)-OH

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Base: DIPEA (N,N-Diisopropylethylamine)

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Piperidine, Diethyl ether
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Deprotection Solution: 20% (v/v) Piperidine in DMF

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Oxidation Buffer: 0.1 M Ammonium bicarbonate buffer (pH 8.2) with 10% DMSO

Purification: Reverse-phase HPLC system with a C18 column

Analysis: LC-MS (Liquid chromatography-mass spectrometry)

Procedure:

Resin Swelling: Swell 0.2 g of Rink Amide MBHA resin (0.1 mmol) in DMF in a reaction

vessel for 30 minutes.

Fmoc Deprotection:

Drain the DMF.

Add 5 mL of 20% piperidine in DMF to the resin.

Agitate for 5 minutes.

Drain the solution.

Repeat the piperidine treatment for 15 minutes.

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Amino Acid Coupling:

In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of

HBTU, and 4 equivalents of HOBt in DMF.

Add 8 equivalents of DIPEA to the activation mixture and vortex for 1 minute.

Add the activated amino acid solution to the resin.

Agitate the reaction vessel for 2 hours at room temperature.
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To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads),

repeat the coupling step.

Wash the resin with DMF (5 times) and DCM (3 times).

Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence,

starting from the C-terminal Arginine and proceeding to the N-terminal Lysine.

Final Fmoc Deprotection: After the final coupling of Fmoc-Lys(Boc)-OH, perform a final

deprotection step (step 2) to remove the N-terminal Fmoc group.

Cleavage and Global Deprotection:

Wash the resin with DCM and dry under vacuum.

Add 10 mL of the cleavage cocktail to the resin.

Gently agitate for 3 hours at room temperature.

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the crude peptide by adding the filtrate to 50 mL of cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether

twice.

Dry the crude peptide under vacuum.

Disulfide Bond Formation (Oxidation):

Dissolve the crude linear peptide in the oxidation buffer at a concentration of 0.1 mg/mL.

Stir the solution gently in an open flask for 24-48 hours at room temperature, monitoring

the reaction by LC-MS.

Lyophilize the solution to obtain the crude cyclized peptide.

Purification:
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Dissolve the lyophilized peptide in a minimal amount of 50% acetonitrile in water.

Purify the peptide by reverse-phase HPLC using a linear gradient of acetonitrile in water

(both containing 0.1% TFA).

Collect fractions and analyze by LC-MS to identify those containing the pure

TachypleginA-2.

Final Product Characterization:

Pool the pure fractions and lyophilize to obtain the final peptide.

Confirm the identity and purity of the final product by high-resolution mass spectrometry

and analytical HPLC.

Quantitative Data Summary
The following table summarizes representative data for the solid-phase synthesis of

TachypleginA-2. Actual results may vary depending on the specific instrumentation and

reagents used.

Parameter Value

Resin Substitution ~0.5 mmol/g

Synthesis Scale 0.1 mmol

Average Coupling Efficiency >99%

Crude Peptide Yield ~75%

Purity of Crude Peptide ~60-70%

Yield after Purification ~15-25%

Final Purity >98%

Visualizations
Experimental Workflow
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Resin Preparation Synthesis Cycle (Repeat x16)
Final Steps
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(20% Piperidine/DMF)

Wash (DMF/DCM) Amino Acid Coupling
(HBTU/HOBt/DIPEA)

Wash (DMF/DCM) Cleavage & Deprotection
(TFA/TIS/H2O)

Disulfide Bond Formation
(Air Oxidation) RP-HPLC Purification LC-MS & Lyophilization Final_ProductTachypleginA-2

Click to download full resolution via product page

Caption: Workflow for the solid-phase synthesis of TachypleginA-2.

Mechanism of Action
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Caption: Mechanism of action of TachypleginA-2 on bacterial cell membranes.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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